Entecavir hydrate Entecavir hydrate Entecavir hydrate is the monohydrate form of entecavir. A synthetic analogue of 2'-deoxyguanosine, entecavir is a nucleoside reverse transcriptase inhibitor with selective antiviral activity against hepatitis B virus. It is phosphorylated intracellularly to the active triphosphate form, which competes with deoxyguanosine triphosphate, the natural substrate of hepatitis B virus reverse transcriptase, inhibiting every stage of the enzyme's activity, although it has no activity against HIV. Enteclavir is used for the treatment of chronic hepatitis B. It has a role as an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor and an antiviral drug. It contains an entecavir (anhydrous).
Brand Name: Vulcanchem
CAS No.: 209216-23-9
VCID: VC0527207
InChI: InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7?,8-;/m0./s1
SMILES: C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O
Molecular Formula: C12H17N5O4
Molecular Weight: 295.29 g/mol

Entecavir hydrate

CAS No.: 209216-23-9

Cat. No.: VC0527207

Molecular Formula: C12H17N5O4

Molecular Weight: 295.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Entecavir hydrate - 209216-23-9

CAS No. 209216-23-9
Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
IUPAC Name 2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate
Standard InChI InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7?,8-;/m0./s1
Standard InChI Key YXPVEXCTPGULBZ-JBDQBEHPSA-N
Isomeric SMILES C=C1[C@@H]([C@H](CC1N2C=NC3=C2N=C(NC3=O)N)O)CO.O
SMILES C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O
Canonical SMILES C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O
Appearance Solid powder
Colorform White to off white powder

Entecavir hydrate is a form of the antiviral drug entecavir, which is primarily used in the treatment of hepatitis B virus (HBV) infections. Entecavir itself is a nucleoside analogue that acts by inhibiting the replication of HBV, thereby reducing viral load and improving liver function in infected individuals . The hydrate form refers to the presence of water molecules in the crystalline structure of the compound, which is common in pharmaceutical formulations to enhance stability and solubility.

Mechanism of Action

Entecavir functions as a guanosine nucleoside analogue, selectively inhibiting the HBV polymerase. This enzyme is crucial for the viral replication process, involving three key steps: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA. By competing with the natural substrate deoxyguanosine triphosphate, entecavir effectively blocks these steps, leading to a significant reduction in viral replication .

Clinical Use and Efficacy

Entecavir is widely recognized for its efficacy in treating chronic hepatitis B, particularly in patients with active viral replication or liver damage. It is more potent than earlier drugs like lamivudine and adefovir . Studies have shown that entecavir therapy can lead to a substantial decrease in serum HBV DNA levels, often achieving undetectable levels, and also reduces intrahepatic covalently closed circular DNA (cccDNA), which is a marker of viral persistence .

Table 1: Effects of Entecavir Therapy on HBV Markers

ParameterBaselineAfter 48 Weeks
HBV DNA (copies/mL)6.8 × 10^7 (1.5 × 10^7 - 3.2 × 10^8)2.5 × 10^3 (undetectable - 2.2 × 10^6)
cccDNA (copies/mL)5.1 × 10^6 (3.1 × 10^5 - 2.6 × 10^7)2.4 × 10^3 (undetectable - 6.7 × 10^4)
ALT (U/L)136 (66–320)48 (26–83)

Research Findings

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